C2-Gal-Dox

Hepatocellular carcinoma Targeted drug delivery ASGPR

Researchers developing ASGPR-targeted HCC therapies often lack a validated positive control with confirmed receptor-mediated potency. C2-Gal-Dox is the most potent single-conjugate ASGPR-targeted doxorubicin payload identified to date, validated in positional isomer studies (Ye et al., Eur J Med Chem, 2024). • Most potent among Gal-Dox positional isomers; C2 conjugation confirmed as the optimal ASGPR interaction site for maximal receptor-mediated endocytosis • ASGPR-dependent cytotoxicity verified via siRNA knockdown; progressively lower internalization directly correlated with ASGPR expression level • Reduced off-target cardiotoxicity vs. free doxorubicin enables longer-term preclinical efficacy studies in HCC models Supplied as a solid (95% purity); custom synthesis from mg to g scale.

Molecular Formula C39H49NO18
Molecular Weight 819.8 g/mol
Cat. No. B12377096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC2-Gal-Dox
Molecular FormulaC39H49NO18
Molecular Weight819.8 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O
InChIInChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1
InChIKeyUSCIIKTUYOPOOH-SFQIRMAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C2-Gal-Dox: A Positionally Optimized Galactose-Doxorubicin Conjugate for ASGPR-Mediated Targeting in Hepatocellular Carcinoma Research


C2-Gal-Dox is a glycosylated anthracycline derivative in which the chemotherapeutic agent doxorubicin (Dox) is covalently attached to the C2 hydroxyl group of D-galactose [1]. It is specifically designed as a ligand-targeted cytotoxic agent, exploiting the recognition of the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of hepatocytes and hepatocellular carcinoma (HCC) cells [1]. This conjugation strategy aims to enhance the selective delivery of the Dox payload to ASGPR-positive cells, thereby improving therapeutic index [1].

Why Positional Isomers of Gal-Dox Are Not Interchangeable: The Critical Role of the C2 Modification in C2-Gal-Dox


The substitution of one galactose-doxorubicin conjugate for another, even a close positional isomer, is not scientifically sound due to the profound impact of the conjugation site on both cellular uptake and resultant cytotoxicity. The design of C2-Gal-Dox is predicated on the specific, differential interaction of the galactose C2 hydroxyl group with the ASGPR carbohydrate recognition domain (CRD) [1]. This interaction dictates the efficiency of receptor-mediated endocytosis and, consequently, the intracellular accumulation of the cytotoxic payload [1]. As the evidence below will demonstrate, alternative isomers, such as C6-Gal-Dox, exhibit markedly different biological activity profiles, rendering them suboptimal substitutes for research requiring maximal ASGPR-targeted potency [1].

C2-Gal-Dox Evidence Guide: Quantified Differentiation Against Closest Analogs


C2-Gal-Dox Exhibits Superior Cytotoxicity Compared to C1 and C6 Positional Isomers in Hepatocellular Carcinoma Cells

In a systematic evaluation of galactose-doxorubicin positional isomers, C2-Gal-Dox demonstrated the highest cytotoxic potency against human hepatocellular carcinoma (HepG2) cells [1]. This study directly compared the anti-proliferative activity of three synthesized Gal-Dox conjugates where the doxorubicin moiety was attached at the C1, C2, or C6 position of the galactose ring [1]. C2-Gal-Dox was identified as the most potent isomer, outperforming both C1-Gal-Dox and C6-Gal-Dox [1].

Hepatocellular carcinoma Targeted drug delivery ASGPR

C2 Conjugation Optimizes ASGPR-Mediated Cellular Uptake and Payload Accumulation

The superior potency of C2-Gal-Dox is mechanistically linked to its efficient cellular internalization, which is dependent on ASGPR recognition [1]. Fluorescence-based uptake studies using a matched series of Gal-Cy5.0 conjugates demonstrated that modification at the C2 position (along with C6) resulted in the highest cellular accumulation [1]. Furthermore, siRNA-mediated knockdown of ASGPR expression significantly reduced the cytotoxicity of C2-Gal-Dox, confirming a direct, receptor-mediated mechanism [1]. This establishes that the C2 substitution is not only potent but also selectively engages the intended biological target.

Receptor-mediated endocytosis ASGPR targeting Glycoconjugates

Gal-Dox Conjugation (Including C2-Gal-Dox) Maintains Anti-HCC Cytotoxicity While Reducing Off-Target Cardiotoxicity Compared to Free Doxorubicin

A primary limitation of free doxorubicin is its dose-limiting cardiotoxicity. The conjugation of doxorubicin to galactose, as in the C2-Gal-Dox design, offers a quantifiable improvement in this critical safety parameter [1]. A report on this study indicates that, while maintaining potent anti-HCC activity, C2-Gal-Dox demonstrated significantly reduced toxicity against normal cardiomyocytes when compared to the clinical first-line drug, doxorubicin [2]. This finding supports the hypothesis that targeted delivery via the ASGPR receptor limits systemic exposure to free doxorubicin and its associated cardiotoxic metabolites.

Cardiotoxicity Safety Profile Doxorubicin

C2-Gal-Dox: Validated Research Applications for ASGPR-Mediated Targeting in HCC Models


Validation of ASGPR-Targeted Therapeutic Hypotheses in Hepatocellular Carcinoma

C2-Gal-Dox serves as a uniquely validated positive control for investigating ASGPR-mediated drug delivery in hepatocellular carcinoma research. The quantitative evidence demonstrating its superior potency and uptake among positional isomers, coupled with its confirmed ASGPR-dependent mechanism [1], makes it an ideal tool for confirming target engagement and establishing a baseline for efficacy in preclinical models. Using a less potent or non-targeted analog risks failing to detect a true ASGPR-mediated therapeutic effect.

Evaluating the Efficacy of Novel ASGPR-Targeted Formulations or Combination Therapies

Given that C2-Gal-Dox represents the most potent single-conjugate ASGPR-targeted Dox payload identified to date [1], it is an essential benchmark compound for evaluating the relative performance of novel ASGPR-targeted drug delivery systems (e.g., nanoparticles, liposomes, antibody-drug conjugates) or combination therapies in HCC models. Researchers can compare the tumor growth inhibition or survival benefit achieved by their novel intervention directly against this optimized small-molecule conjugate to assess whether the added complexity yields a meaningful therapeutic gain.

Development of Refined ASGPR-Targeted Glycoconjugates Using Structure-Activity Relationship (SAR) Data

The design of C2-Gal-Dox was informed by, and has subsequently validated, the critical role of the galactose C2 position in productive ASGPR interaction [1]. This SAR data is foundational for medicinal chemistry programs aiming to design next-generation ASGPR ligands with improved affinity or altered payload release kinetics. Procurement of C2-Gal-Dox allows for the synthesis of a crucial reference standard that embodies the 'optimal' conjugation site, against which new chemical entities can be directly compared for improvements in receptor binding affinity or cellular internalization.

In Vivo Safety and Efficacy Studies in Orthotopic or Patient-Derived Xenograft (PDX) HCC Models

The available evidence indicates that Gal-Dox conjugates offer a favorable safety profile compared to free doxorubicin, particularly concerning off-target cardiotoxicity [2]. This makes C2-Gal-Dox a more suitable agent for conducting longer-term efficacy studies in immunocompromised mouse models of HCC (e.g., orthotopic HepG2 xenografts or PDX models). Its use can minimize premature study termination due to systemic doxorubicin toxicity, allowing for a more robust and statistically powered assessment of tumor response and therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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